N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 3-bromo-4-(trifluoromethyl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding nitro compound .
Scientific Research Applications
N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide group plays a crucial role in stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-(trifluoromethyl)phenyl)acetamide
- Acetamide, N-[3-(trifluoromethyl)phenyl]
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62202-38-4 |
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Molecular Formula |
C11H9BrF3NO2 |
Molecular Weight |
324.09 g/mol |
IUPAC Name |
N-acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H9BrF3NO2/c1-6(17)16(7(2)18)8-3-4-9(10(12)5-8)11(13,14)15/h3-5H,1-2H3 |
InChI Key |
MMRFGLWZTFABNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)C(F)(F)F)Br)C(=O)C |
Origin of Product |
United States |
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